7-Chloro-5-fluoro-1-benzofuran is a chemical compound that belongs to the class of benzofuran derivatives. Its molecular formula is , and it has garnered attention for its potential applications in medicinal chemistry, particularly in drug development. The compound exhibits biological activity, making it a candidate for further research into its therapeutic properties.
This compound can be synthesized through various methods, primarily involving cyclization reactions of suitable precursors. It is available from chemical suppliers and is often used as an intermediate in the synthesis of more complex benzofuran derivatives.
7-Chloro-5-fluoro-1-benzofuran is classified under the following categories:
The synthesis of 7-chloro-5-fluoro-1-benzofuran typically involves cyclization reactions. One common approach is the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions. This method allows for the formation of the benzofuran structure in a single reaction step.
In industrial settings, large-scale cyclization reactions utilizing transition-metal catalysis are employed to produce benzofuran derivatives, including this compound. These methods are designed to maximize yield and minimize impurities.
The molecular structure of 7-chloro-5-fluoro-1-benzofuran can be represented as follows:
Property | Data |
---|---|
Molecular Formula | |
Molecular Weight | 187.60 g/mol |
InChI | InChI=1S/C8H7ClFNO/c9-6-2... |
InChI Key | ZQJFFJROHCIJGX-UHFFFAOYSA-N |
Canonical SMILES | C1C(C2=C(O1)C(=CC(=C2)F)Cl)N |
The compound features a benzofuran ring with chlorine and fluorine substituents at specific positions, contributing to its unique chemical properties.
7-Chloro-5-fluoro-1-benzofuran can undergo several types of chemical reactions:
Common reagents for these reactions include:
These reactions are typically performed under controlled conditions to ensure specificity and high yields.
The mechanism of action for 7-chloro-5-fluoro-1-benzofuran involves its interaction with specific molecular targets, such as receptors and enzymes. The compound may modulate the activity of these targets, leading to biological effects such as inhibition of cell proliferation in cancer cells or antimicrobial activity against pathogens .
Research indicates that this compound can influence various biochemical pathways, making it a subject of interest in pharmacological studies aimed at understanding its therapeutic potential.
The compound's reactivity is influenced by its functional groups:
The melting point, boiling point, and spectral data (NMR, IR) can provide insights into its physical state and interactions with other substances.
7-Chloro-5-fluoro-1-benzofuran has several scientific uses:
CAS No.: 69-43-2
CAS No.: 7621-14-9
CAS No.: 9003-39-8
CAS No.:
CAS No.: 21687-36-5
CAS No.: 12640-81-2